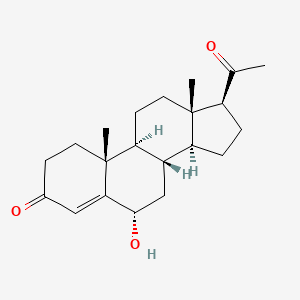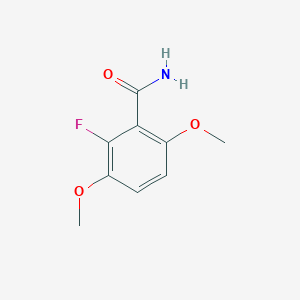
2-Fluoro-3,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3,6-dimethoxybenzamide is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzamide, characterized by the presence of fluorine and methoxy groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,6-dimethoxybenzamide can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and efficient pathway provides a high yield of benzamide derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of ultrasonic irradiation and green catalysts is preferred for its eco-friendly nature and high efficiency.
化学反応の分析
Types of Reactions
2-Fluoro-3,6-dimethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Condensation Reactions: The amide group can react with carboxylic acids and amines to form new amide derivatives.
Common Reagents and Conditions
Nucleophilic Fluorination: Fluoride salts in polar aprotic solvents.
Condensation: Diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
Major Products
The major products formed from these reactions include various substituted benzamides and fluorinated aromatic compounds, which can be further utilized in different applications.
科学的研究の応用
2-Fluoro-3,6-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
作用機序
The mechanism of action of 2-Fluoro-3,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain proteins and enzymes, leading to various biological effects. For example, fluorinated benzamides have been shown to inhibit the activity of specific bacterial enzymes, contributing to their antibacterial properties .
類似化合物との比較
2-Fluoro-3,6-dimethoxybenzamide can be compared with other similar compounds, such as:
2,6-Difluoro-3-methoxybenzamide: Known for its strong hydrophobic interactions and non-planar conformation, which enhances its binding to target proteins.
3-Methoxybenzamide: Lacks the fluorine atoms, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable intermediate in organic synthesis, a promising candidate in drug discovery, and a useful compound in industrial applications.
特性
分子式 |
C9H10FNO3 |
|---|---|
分子量 |
199.18 g/mol |
IUPAC名 |
2-fluoro-3,6-dimethoxybenzamide |
InChI |
InChI=1S/C9H10FNO3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H2,11,12) |
InChIキー |
QTAFGSQYERBLLO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)OC)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


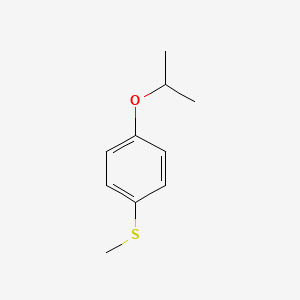


![((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one](/img/structure/B13839189.png)
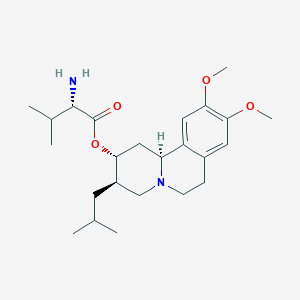
![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)
![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)
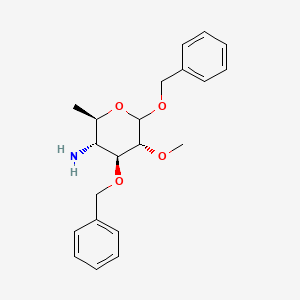

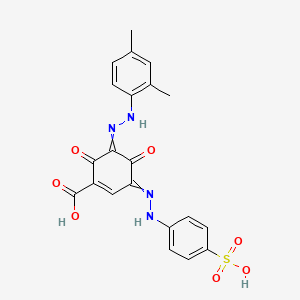
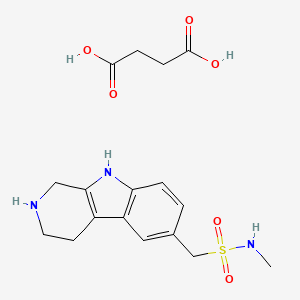
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
